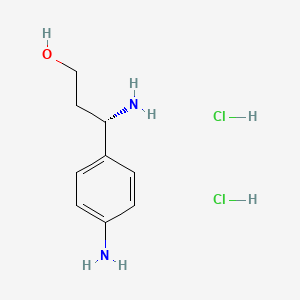
(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride often involves base-catalyzed Claisen-Schmidt condensation reactions, as well as procedures involving aminomethylation and the action of Grignard reagents on amino ketones, leading to hydrochloride formation (Isakhanyan et al., 2016).
Molecular Structure Analysis
Molecular structures of related compounds are characterized using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods reveal details about dihedral angles, intra-molecular hydrogen bonding, and weak intermolecular interactions, contributing to the understanding of the structural aspects of these molecules (Salian et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving related compounds include nucleophilic addition of Grignard reagents to amino ketones and subsequent conversion into hydrochlorides. These reactions are pivotal in modifying the chemical structure and enhancing the biological activity of these compounds. The structure of the synthesized molecules is confirmed through spectroscopic methods, revealing the transformation of initial ketones to the desired hydrochlorides (Isakhanyan et al., 2016).
Applications De Recherche Scientifique
Fluorescent Biomarkers for Biodiesel Quality Monitoring
(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride, due to its amphiphilic triazoaniline structure, demonstrates potential for use as a fluorescent biomarker. This compound, derived from cardanol and glycerol, exhibits low acute toxicity to various biological models, suggesting its potential for safe environmental exposure. It is particularly considered for biodiesel quality monitoring applications, emphasizing the relevance of environmentally friendly practices and aligning with the principles of green chemistry (Pelizaro et al., 2019).
Enzyme Inhibition Studies
The compound's potential effects on enzyme inhibition, specifically targeting adenosine deaminase, have been explored. Structural variations of compounds related to this compound significantly influence their inhibitory effects on the enzyme, highlighting the possibility of tailoring these compounds for specific enzyme-targeting applications (Isakhanyan et al., 2011).
Antimicrobial and Antitumor Applications
In the realm of antimicrobial and antitumor research, derivatives of this compound have been synthesized and evaluated. These compounds exhibit varying degrees of antimicrobial and antitumor activities, emphasizing the compound's potential as a foundational structure for developing new therapeutic agents (Doraswamy & Ramana, 2013).
Synthesis of Polyamines for Drug and Gene Delivery
The compound also serves as a base material in the synthesis of multifunctional polycationic polyamines. These polyamines, essential in drug and gene delivery, can be synthesized using innovative methods, broadening the range of possible products and highlighting the compound's versatility in biomedical applications (Cassimjee et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVJARVHKLYPG-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)
![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)


![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)
![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)